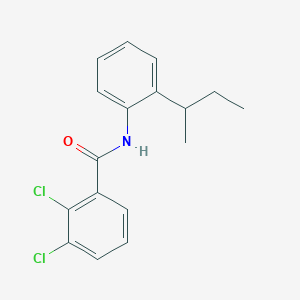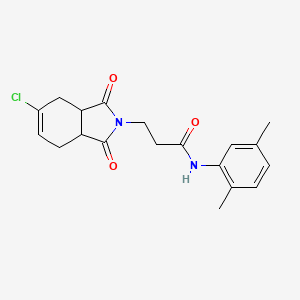
N-(2-sec-butylphenyl)-2,3-dichlorobenzamide
Overview
Description
N-(2-sec-butylphenyl)-2,3-dichlorobenzamide is a useful research compound. Its molecular formula is C17H17Cl2NO and its molecular weight is 322.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0687196 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aromatase Inhibition and Cancer Treatment
Research into compounds with sec-butyl groups has led to the development of aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. For instance, compounds with alkyl-substituted aminophenyl groups have shown strong inhibition of human placental aromatase, surpassing the efficacy of aminoglutethimide, a drug used for breast cancer treatment. This suggests potential for sec-butylphenyl derivatives in developing more effective cancer therapies (Hartmann & Batzl, 1986).
Phytotoxicity and Herbicide Development
Compounds with sec-butyl groups, particularly N,N-di,sec.butylaminobenzamides, have been evaluated for their phytotoxic effects on weeds and crops. These compounds exhibit selective phytotoxicity, making them candidates for herbicide development. The selective action against certain grass weeds while showing low phytotoxicity against crop plants highlights their potential in agricultural applications (Baruffini et al., 1978).
Neuroprotection and Treatment of Neurological Disorders
Derivatives of valproic acid, like sec-Butyl-propylacetamide, have shown a broad-spectrum antiseizure profile, effectiveness against status epilepticus, and neuroprotection against organophosphate-induced neuronal damage. These findings suggest that sec-butylphenyl derivatives could be explored for neuroprotective properties and the treatment of various neurological conditions, including epilepsy and damage from toxic exposure (White et al., 2012).
Environmental and Analytical Chemistry
Studies on the simultaneous determination of butyl- and phenyltin compounds in environmental samples have involved derivatization and analytical methods that could be relevant to the detection and analysis of sec-butylphenyl derivatives. These methodologies are important for monitoring environmental pollutants and understanding their distribution and impact (Harino et al., 1992).
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-3-11(2)12-7-4-5-10-15(12)20-17(21)13-8-6-9-14(18)16(13)19/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWNZFRZDHJHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4054725.png)
![N-methyl-1-(4-methylpyridin-2-yl)-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)propan-2-amine](/img/structure/B4054732.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B4054750.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4054754.png)
![3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4054758.png)
![7-(3,4-difluorobenzyl)-2-{[2-(ethylthio)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B4054762.png)
![5-{[4-(4-biphenylyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4054786.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide](/img/structure/B4054788.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B4054796.png)
![1-{4-[4-(2,6-difluorobenzoyl)-3-methyl-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4054799.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B4054816.png)
![3-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4054821.png)
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B4054828.png)
